molecular formula C18H16N2O2S B5873869 1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5873869
M. Wt: 324.4 g/mol
InChI Key: SNXATZBJSAEVEW-UHFFFAOYSA-N
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Description

1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of thiourea derivatives. Thioureas are known for their diverse applications in organic synthesis and pharmaceutical industries . This compound is characterized by its unique structure, which includes two methylphenyl groups and a sulfanylidene diazinane core.

Preparation Methods

The synthesis of 1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of various anilines with carbon disulfide (CS₂). The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves the formation of intracellular reactive oxygen species (ROS) with glutathione (GSH), leading to DNA strand breaks. This DNA damage induces the phosphorylation of p53 (p-p53) and upregulates the expression levels of p21, which inhibits the expression of cyclin-B, leading to G2M arrest .

Comparison with Similar Compounds

1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other thiourea derivatives such as:

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields of research and industry.

Properties

IUPAC Name

1,3-bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-7-3-5-9-14(12)19-16(21)11-17(22)20(18(19)23)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXATZBJSAEVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(=O)N(C2=S)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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